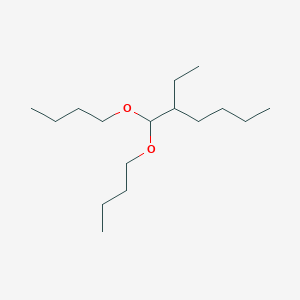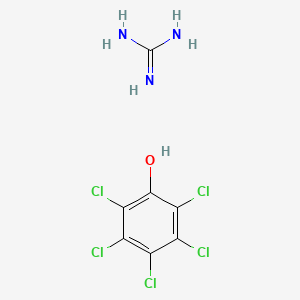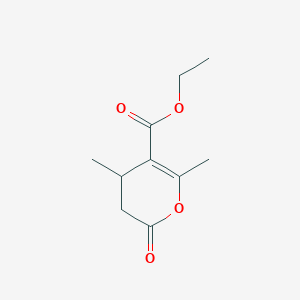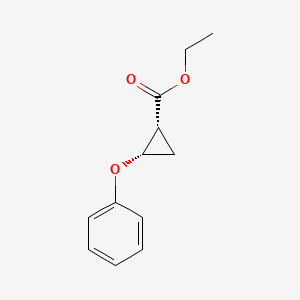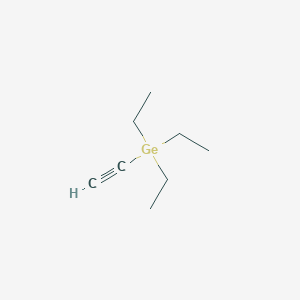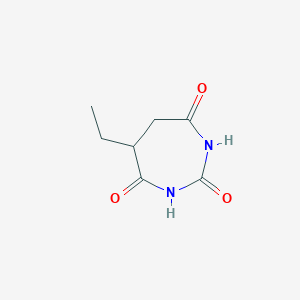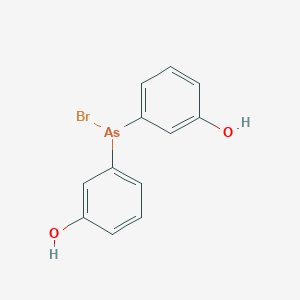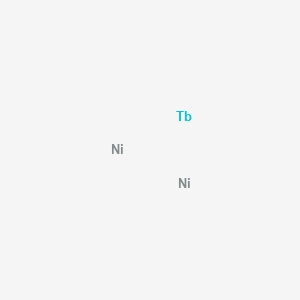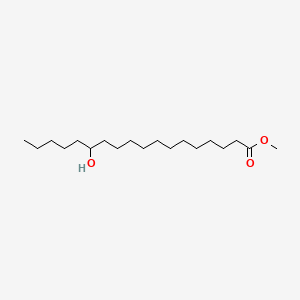
Octadecanoic acid, 13-hydroxy-, methyl ester
Overview
Description
Octadecanoic acid, 13-hydroxy-, methyl ester: is a chemical compound with the molecular formula C19H38O3. It is a derivative of octadecanoic acid (stearic acid) and is characterized by the presence of a hydroxyl group at the 13th carbon and a methyl ester group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 13-hydroxy-, methyl ester typically involves the esterification of octadecanoic acid with methanol in the presence of an acid catalyst. The hydroxylation at the 13th carbon can be achieved through selective oxidation processes. Common reagents used in these reactions include sulfuric acid or hydrochloric acid as catalysts, and oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes where octadecanoic acid is reacted with methanol under controlled temperatures and pressures. The hydroxylation step is carefully monitored to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanoic acid, 13-hydroxy-, methyl ester can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in substitution reactions where the hydroxyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated esters or ethers.
Scientific Research Applications
Chemistry: Octadecanoic acid, 13-hydroxy-, methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, this compound is used to study lipid metabolism and the role of hydroxylated fatty acids in cellular processes. It is also employed in the formulation of lipid-based drug delivery systems.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of prodrugs and bioactive molecules. Its hydroxyl and ester groups make it a versatile scaffold for drug modification.
Industry: In the industrial sector, this compound is used in the production of cosmetics, personal care products, and food additives. Its emollient and stabilizing properties make it a valuable ingredient in various formulations.
Mechanism of Action
The mechanism of action of octadecanoic acid, 13-hydroxy-, methyl ester involves its interaction with lipid membranes and enzymes. The hydroxyl group at the 13th carbon allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence membrane fluidity, enzyme activity, and signal transduction pathways. The ester group facilitates its incorporation into lipid bilayers and its subsequent hydrolysis by esterases.
Comparison with Similar Compounds
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- Octadecanoic acid, 12-oxo-, methyl ester
- Hexadecanoic acid, 2-hydroxy-, methyl ester
Comparison:
- Octadecanoic acid, 13-hydroxy-, methyl ester is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties.
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester has two hydroxyl groups, making it more hydrophilic and reactive in certain chemical reactions.
- Octadecanoic acid, 12-oxo-, methyl ester contains a ketone group, which alters its reactivity and potential applications in organic synthesis.
- Hexadecanoic acid, 2-hydroxy-, methyl ester has a shorter carbon chain and a hydroxyl group at the second position, affecting its physical properties and uses.
Properties
IUPAC Name |
methyl 13-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGSGUFEPMJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337702 | |
| Record name | Octadecanoic acid, 13-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-76-3 | |
| Record name | Octadecanoic acid, 13-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 13-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


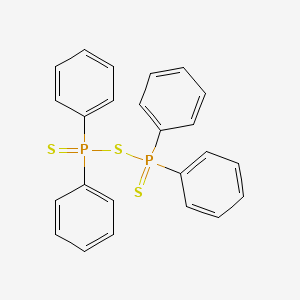
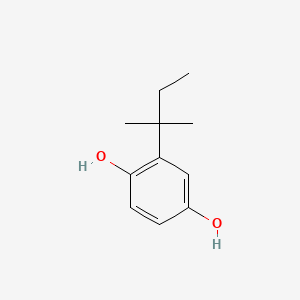
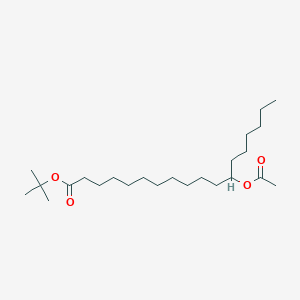
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
